molecular formula C27H32N6O2 B1624295 Myoseverin B CAS No. 361431-27-8

Myoseverin B

Cat. No. B1624295
M. Wt: 472.6 g/mol
InChI Key: ZUZXYJOSNSTJMU-UHFFFAOYSA-N
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Description

Myoseverin B is a natural product that belongs to the family of macrolide toxins. It was first isolated from the marine sponge Mycale sp. in 1997. The compound has been found to have potent biological activity against cancer cells and has been the subject of intense scientific research in recent years.

Scientific Research Applications

Microtubule-Binding and Cellular Effects

Myoseverin interacts with microtubules, inducing the reversible fission of multinucleated myotubes into mononucleated fragments. This process is significant for promoting DNA synthesis and cell proliferation upon the compound's removal. It does not reverse the biochemical differentiation process but influences the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes. These effects are consistent with pathways involved in wound healing and tissue regeneration (Rosania et al., 2000).

Angiogenesis Inhibition

Studies have shown that myoseverin B can inhibit angiogenesis by affecting endothelial cell function and the differentiation of endothelial progenitor cells. It potently inhibits proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner and suppresses VEGF-induced HUVEC migration. This suggests its effectiveness in inhibiting new vessel growth, which could have implications for cancer treatment and tissue engineering applications (Park et al., 2006).

Myogenic Differentiation and Stem Cell Applications

Myoseverin B has been investigated for its ability to inhibit and reverse myogenic differentiation. By targeting microtubule polymerization, it can revert terminally differentiated myotubes to a mononucleated state responsive to growth and differentiation conditions. This reversible effect, distinct from the cytotoxic effects of other microtubule-disrupting molecules, highlights its potential in muscle regeneration and stem cell differentiation research (Perez et al., 2002).

Synthetic Derivatives and Biological Evaluation

Research into synthetic derivatives of myoseverin has expanded its potential applications. These derivatives have been screened for their ability to inhibit spindle assembly in Xenopus egg extracts and microtubule disassembly in vitro. Selected compounds showing promise as anticancer drug candidates due to their ability to interfere with normal mitotic spindle assembly and cell cycle arrest in cancer cells (Chang et al., 2001).

properties

IUPAC Name

9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZXYJOSNSTJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)NCC4=CC=C(C=C4)OC)N(C=N3)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432736
Record name Myoseverin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myoseverin B

CAS RN

361431-27-8
Record name Myoseverin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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